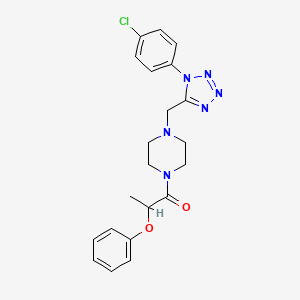
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C21H25ClN6O, with a molecular weight of approximately 422.91 g/mol. The structure includes a piperazine moiety, a tetrazole ring, and a phenoxypropanone group, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives related to tetrazoles showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the 4-chlorophenyl group is believed to enhance this activity by increasing lipophilicity, facilitating membrane penetration.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are widely researched for their therapeutic potential in treating Alzheimer's disease and other cognitive disorders .
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 | |
| Compound B | Urease | 0.63 ± 0.001 |
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating selective cytotoxicity that warrants further investigation into its mechanism of action. The presence of the piperazine and phenoxy groups may contribute to this activity by interacting with cellular targets involved in proliferation and apoptosis .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, docking studies have indicated potential interactions with key amino acid residues in target enzymes, which could elucidate its inhibitory effects on AChE and other enzymes .
Case Studies
A notable study involved synthesizing various derivatives of tetrazole-containing compounds, including our target compound. The synthesized molecules were subjected to biological screening, revealing promising results in terms of antibacterial and enzyme inhibitory activities. The study utilized both in silico methods for predicting binding affinities and in vitro assays for biological validation .
Propiedades
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-16(30-19-5-3-2-4-6-19)21(29)27-13-11-26(12-14-27)15-20-23-24-25-28(20)18-9-7-17(22)8-10-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRKSYXFVBTSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













